molecular formula C21H25BrN2O3S B298679 N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide

N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide

Número de catálogo B298679
Peso molecular: 465.4 g/mol
Clave InChI: GGQJBMNLTDCQEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide, also known as BAY 41-2272, is a chemical compound that has been studied for its potential therapeutic applications. This compound was first synthesized in 2002 by Bayer AG and has since been the subject of numerous scientific studies.

Mecanismo De Acción

N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that can cause blood vessels to relax, which can help to reduce blood pressure. By activating sGC, N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 can increase the production of cGMP and cause blood vessels to dilate.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 has been shown to have a number of biochemical and physiological effects in scientific research studies. One of the most important effects of this compound is its ability to dilate blood vessels, which can help to reduce blood pressure. Additionally, N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 in lab experiments is that it is a highly specific activator of sGC. This means that researchers can be confident that the effects they observe are due to the activation of sGC and not to other factors. However, one limitation of using N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Direcciones Futuras

There are a number of future directions for research on N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272. One area of interest is in the development of new therapies for pulmonary hypertension. Additionally, researchers are interested in exploring the potential of N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Finally, there is interest in exploring the anti-inflammatory effects of N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Métodos De Síntesis

The synthesis of N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 involves a multi-step process that begins with the reaction of 4-bromoaniline with cyclohexyl isocyanate to form N-(4-bromophenyl)cyclohexylcarbamate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to produce N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide.

Aplicaciones Científicas De Investigación

N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is in the treatment of pulmonary hypertension. Studies have shown that N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 can dilate blood vessels in the lungs, which can help to reduce the symptoms of pulmonary hypertension.

Propiedades

Nombre del producto

N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide

Fórmula molecular

C21H25BrN2O3S

Peso molecular

465.4 g/mol

Nombre IUPAC

N-(4-bromophenyl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C21H25BrN2O3S/c1-16-7-13-20(14-8-16)28(26,27)24(19-5-3-2-4-6-19)15-21(25)23-18-11-9-17(22)10-12-18/h7-14,19H,2-6,15H2,1H3,(H,23,25)

Clave InChI

GGQJBMNLTDCQEA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3CCCCC3

SMILES canónico

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3CCCCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.